Ro 90-7501

Descripción

Propiedades

IUPAC Name |

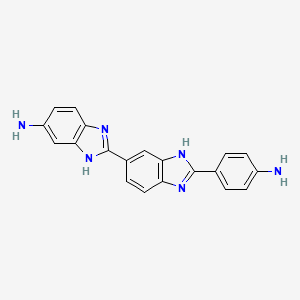

2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6/c21-13-4-1-11(2-5-13)19-23-15-7-3-12(9-17(15)25-19)20-24-16-8-6-14(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGZCEHLFCJSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356431 | |

| Record name | 2-[2-(4-Aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293762-45-5 | |

| Record name | 2-[2-(4-Aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro 90-7501 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 90-7501

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 90-7501 is a multifaceted small molecule with a range of biological activities, positioning it as a compound of significant interest for therapeutic development in virology, oncology, and neurodegenerative diseases. Initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, its mechanism of action has been shown to extend to the modulation of innate immune signaling and the sensitization of cancer cells to radiation.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, detailing its effects on antiviral pathways, DNA damage response, and cancer cell biology. The information is supported by quantitative data from key experiments, detailed methodologies, and visual representations of the relevant signaling pathways.

Modulation of the Innate Antiviral Response

This compound has been identified as a potent modulator of the innate immune response to viral infections. It selectively enhances the antiviral signaling pathways mediated by Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs), which are crucial for detecting viral nucleic acids and initiating an interferon-based response.[4][5][6]

Selective Enhancement of IFN-β Production

This compound significantly promotes the expression of Interferon-β (IFN-β), a key antiviral cytokine, upon stimulation of TLR3 and RLRs with agonists like polyinosinic-polycytidylic acid (poly I:C).[4][5] Notably, this enhancement is selective for the IFN-β pathway, as the compound concurrently inhibits the activation of the pro-inflammatory NF-κB pathway.[2][4] This differential regulation is a desirable characteristic for an antiviral therapeutic, as it can bolster the antiviral state without exacerbating inflammation.

Role of the p38 MAPK Pathway

The selective enhancement of IFN-β production by this compound is believed to be mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[4][6] Treatment of cells with this compound leads to the activation of p38 MAPK, and the presence of a p38 inhibitor can abrogate the this compound-mediated enhancement of IFN-β promoter activation.[5]

Caption: this compound enhances IFN-β production via p38 MAPK while inhibiting NF-κB.

Radiosensitization of Cancer Cells

This compound has demonstrated significant potential as a radiosensitizer in preclinical models of cervical and breast cancer.[7][8] This activity stems from its ability to inhibit the DNA damage response (DDR), a critical mechanism for cell survival following radiation-induced DNA damage.

Inhibition of ATM Phosphorylation

The primary mechanism of radiosensitization by this compound is the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase phosphorylation.[2][7] ATM is a master regulator of the DDR, and its activation is a key step in the cellular response to DNA double-strand breaks. By suppressing ATM phosphorylation, this compound prevents the activation of downstream DDR pathways.[7]

Downstream Effects on DNA Repair

Inhibition of ATM phosphorylation by this compound leads to the suppression of its downstream targets, including H2AX, Chk1, and Chk2.[2][7] This impairment of the DDR results in increased apoptosis and cell cycle arrest in irradiated cancer cells.[7][9]

Inhibition of Protein Phosphatase 5 (PP5)

This compound is also known to inhibit Protein Phosphatase 5 (PP5) in a TPR-dependent manner.[1][10] Since PP5 is involved in the activation of ATM, it is plausible that the inhibition of PP5 by this compound is an upstream event that contributes to the observed suppression of ATM phosphorylation.[11]

Caption: this compound inhibits ATM phosphorylation, impairing DNA repair and promoting apoptosis.

Anti-Cancer Mechanisms in Colon Cancer

Recent findings indicate that this compound exhibits anti-tumor activity in colon cancer models through the induction of immunogenic cell death (ICD) and the promotion of autophagy.[12]

Induction of Immunogenic Cell Death

This compound triggers ICD in colon cancer cells, a form of regulated cell death that stimulates an anti-tumor immune response. This is characterized by the surface exposure of calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) such as high mobility group box 1 (HMGB1) and ATP.[12]

Promotion of RIG-I-Mediated Autophagy

Concurrently, this compound promotes autophagy through a RIG-I-mediated pathway involving the MAVS-TRAF6 signaling axis.[12] This dual action of inducing ICD and autophagy suggests a novel approach to cancer therapy, where the drug not only kills tumor cells but also enhances their recognition by the immune system.

Caption: this compound induces ICD and RIG-I-mediated autophagy in colon cancer.

Other Reported Activities

Inhibition of Amyloid β42 Fibril Assembly

This compound was initially described as an inhibitor of amyloid β42 (Aβ42) fibril assembly, reducing Aβ42-induced cytotoxicity.[1][3] This activity suggests its potential as a therapeutic agent for Alzheimer's disease.

Anti-Human Cytomegalovirus (HCMV) Activity

Studies have shown that this compound can inhibit the replication of human cytomegalovirus (HCMV).[13][14] This antiviral effect appears to be related to the compound's ability to interact with DNA.[13]

Quantitative Data Summary

| Activity | Parameter | Value | Cell Line/System | Reference |

| Aβ42-induced cytotoxicity reduction | EC50 | 2 µM | Cell-based assay | [1][2][3] |

| Anti-HCMV (AD169 strain) | EC50 | 1.2 µM | HFF cells | [13][14] |

| Anti-HCMV (Merlin strain) | EC50 | 2.6 µM | HFF cells | [13][14] |

| RyR2 activity inhibition | - | ~10% decrease at low µM | SR membranes | [15] |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: HEK293 cells expressing TLR3 (293TLR3HA), human monocytic cell line (THP-1), cervical cancer cell lines (HeLa, ME-180), breast cancer cell lines (MDA, MCF7), and normal skin fibroblast cell line (GM03652) have been utilized in studies with this compound.[4][5][8][9]

-

This compound: Typically dissolved in DMSO to prepare stock solutions. Final concentrations in experiments commonly range from 1 µM to 10 µM.[5][16]

Luciferase Reporter Assays for IFN-β and NF-κB Promoter Activity

-

Cell Seeding: 293TLR3/IFNβLuc or 293TLR3/NFκBLuc reporter cells are seeded in 96-well plates.

-

Treatment: Cells are treated with this compound and/or a TLR3 agonist like poly I:C (e.g., 2 µg/ml) for a specified duration (e.g., 16 hours).[17]

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a control (e.g., mock-treated cells) and expressed as fold induction.[17]

Caption: Workflow for assessing IFN-β and NF-κB promoter activity.

Western Blotting for DDR Proteins

-

Cell Treatment and Lysis: Cells (e.g., HeLa) are treated with this compound and/or radiation. At various time points post-treatment, cells are harvested and lysed.

-

Protein Quantification: Protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ATM, H2AX, Chk1, and Chk2, followed by incubation with HRP-conjugated secondary antibodies.[7]

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay

-

Cell Seeding: A known number of cells (e.g., HeLa) are seeded in culture dishes.

-

Treatment: Cells are treated with this compound for a specified time (e.g., 2 hours) before being irradiated with various doses.[11]

-

Colony Formation: Cells are incubated for a period of time (e.g., 10-14 days) to allow for colony formation.

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Data Analysis: The surviving fraction of cells is calculated for each treatment condition and radiation dose.

Antiviral Activity Assay

-

Cell Treatment: Cells (e.g., 293TLR3HA) are treated with this compound, poly I:C, or a combination for a set duration (e.g., 12 hours).[4][5]

-

Viral Challenge: Cells are then infected with a virus, such as vesicular stomatitis virus (VSV), at a specific multiplicity of infection (MOI).[5]

-

Virus Yield Determination: After a further incubation period (e.g., 16 hours), the culture supernatant is collected, and the virus yield is determined by a plaque assay.[4][5]

Conclusion

This compound is a promising small molecule with a diverse and complex mechanism of action. Its ability to selectively enhance the IFN-β-mediated antiviral response while suppressing NF-κB activation presents a novel strategy for the treatment of viral infections. Furthermore, its capacity to inhibit the DNA damage response through the suppression of ATM phosphorylation makes it a compelling candidate for development as a radiosensitizer in oncology. The more recent discoveries of its role in inducing immunogenic cell death and autophagy in colon cancer, along with its originally identified activity against amyloid fibril formation, underscore the need for continued investigation into the full therapeutic potential of this compound. The detailed understanding of its molecular pathways and the availability of established experimental protocols provide a solid foundation for further research and development efforts.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Amyloid β Peptides | Tocris Bioscience [tocris.com]

- 4. This compound Enhances TLR3 and RLR Agonist Induced Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Enhances TLR3 and RLR Agonist Induced Antiviral Response | PLOS One [journals.plos.org]

- 6. This compound enhances TLR3 and RLR agonist induced antiviral response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 9. This compound | ATM/ATR | Gamma-secretase | Phosphatase | TargetMol [targetmol.com]

- 10. This compound | Amyloid β42 Inhibitor | DC Chemicals [dcchemicals.com]

- 11. This compound Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation | Anticancer Research [ar.iiarjournals.org]

- 12. This compound suppresses colon cancer progression by inducing immunogenic cell death and promoting RIG-1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 14. microbiologyresearch.org [microbiologyresearch.org]

- 15. Synergistic FRET assays for drug discovery targeting RyR2 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. This compound Enhances TLR3 and RLR Agonist Induced Antiviral Response | PLOS One [journals.plos.org]

Ro 90-7501: A Technical Guide to its Inhibition of ATM Phosphorylation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro 90-7501 is a bibenzimidazole compound initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, showing potential in the context of Alzheimer's disease research by reducing Aβ42-induced cytotoxicity.[1][2][3] Subsequent research, however, has repositioned this compound as a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase phosphorylation, a critical regulator of the DNA Damage Response (DDR).[4][5] This has generated significant interest in its potential as a radiosensitizer for cancer therapy.[4][5][6] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental data, and relevant protocols for the research and drug development community.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine | [3][7] |

| Molecular Formula | C₂₀H₁₆N₆ | [8][9] |

| Molecular Weight | 340.38 g/mol | [8] |

| CAS Number | 293762-45-5 | [1][9] |

Core Mechanism of Action: Inhibition of ATM Signaling

This compound exerts its primary effect on the DNA Damage Response (DDR) pathway by inhibiting the phosphorylation of ATM.[4][5] ATM is a master kinase that is activated by DNA double-strand breaks (DSBs), typically induced by ionizing radiation.[10] Once activated, ATM phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[4][5]

By suppressing the phosphorylation of ATM, this compound effectively blunts the cellular response to DNA damage.[4][5] This leads to the inhibition of downstream phosphorylation events, including key substrates like H2AX, Chk1, and Chk2.[4][5] The inhibition of these downstream effectors impairs cell cycle progression and enhances apoptosis following irradiation.[4][6]

Interestingly, evidence suggests that this compound may inhibit ATM activation indirectly through its inhibition of Protein Phosphatase 5 (PP5).[1][6][11] PP5 is known to play a role in the activation of ATM following irradiation, suggesting that this compound's effect on PP5 contributes to its ability to suppress ATM signaling.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in various experimental contexts.

| Parameter | Value | Context/Cell Line | Reference |

| EC₅₀ | 2 µM | Reduction of Aβ42-induced cytotoxicity | [1][2][3] |

| EC₅₀ | 1.2 µM | Anti-HCMV activity (Strain AD169) | [12] |

| EC₅₀ | 2.6 µM | Anti-HCMV activity (Strain Merlin) | [12] |

| Concentration | 10 µM | Used in radiosensitization studies (HeLa, ME-180 cells) | [4][6] |

| Concentration | 0.8 to 12.5 µM | Enhancement of IFN-β promoter activation | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used in the study of this compound's effect on ATM phosphorylation and radiosensitization.

Cell Culture and Treatment

-

Cell Lines: Human cervical cancer cell lines (HeLa, ME-180) are commonly used.[4][6]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: For in vitro assays, cells are often pre-treated with 10 µM of this compound for a specified duration (e.g., 2 hours) before irradiation.[4][6][13]

Western Blotting for Phosphoprotein Analysis

This protocol is used to detect the phosphorylation status of ATM and its downstream targets.[4][6]

-

Cell Lysis: After treatment (with or without this compound and/or irradiation), cells are harvested at various time points (e.g., 0, 0.5, 2, 6 hours).[4][6] Cells are washed with PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer.[4]

-

Protein Quantification: Protein concentration is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against p-ATM, ATM, γH2AX (pH2AX), p-Chk1, and p-Chk2.[4][6]

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) system.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment and is a gold standard for measuring radiosensitivity.[6]

-

Cell Plating: Cells are seeded into 60 mm dishes at a density that will yield approximately 50-100 colonies per dish after treatment.

-

Treatment: Cells are treated with 10 µM this compound for 4 hours before being irradiated with varying doses of X-rays.[6]

-

Incubation: The medium is replaced with fresh medium 24 hours after irradiation.[6] Cells are then incubated for 10-14 days to allow for colony formation.[6]

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing more than 50 cells are counted.[6]

-

Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the number of colonies to that of the non-irradiated control group.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the treatments.[6]

-

Treatment: HeLa cells are treated with this compound for 2 hours prior to irradiation (e.g., 8 Gy).[6][13]

-

Harvesting: 24 hours post-irradiation, cells (including floating and attached cells) are harvested.[6][13]

-

Staining: Cells are washed and then stained using an Annexin V-FITC Apoptosis Detection Kit according to the manufacturer's instructions, which typically includes Annexin V and Propidium Iodide (PI).[6]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.[4]

-

Treatment: HeLa cells are treated with 10 µM this compound for 2 hours before 8 Gy irradiation.[4][6]

-

Harvesting and Fixation: 24 hours after irradiation, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

In Vivo Tumor Growth Delay Assay

This animal model is used to evaluate the radiosensitizing effects of this compound in a living organism.[4]

-

Tumor Inoculation: HeLa cells are subcutaneously inoculated into the legs of immunodeficient mice (e.g., BALB/c nude mice).[4]

-

Treatment Groups: Mice are randomized into control, this compound alone, irradiation alone, and combination (this compound + irradiation) groups.[4][13]

-

Drug Administration and Irradiation: this compound is administered (e.g., intraperitoneally) prior to local tumor irradiation.

-

Tumor Measurement: Tumor volumes are measured regularly (e.g., every 3 days) using calipers.

-

Data Analysis: Tumor growth is monitored over time, and the data are often normalized to the tumor volume at day 0. A significant delay in tumor growth in the combination group compared to other groups indicates an in vivo radiosensitizing effect.[4]

Conclusion

This compound has emerged as a significant research tool and potential therapeutic agent due to its ability to inhibit ATM phosphorylation. Originally investigated for its effects on amyloid fibril formation, its role as a radiosensitizer by disrupting the DNA damage response has been clearly demonstrated in cervical cancer models.[4][5] It effectively suppresses the phosphorylation of ATM and its downstream targets, leading to impaired cell cycle arrest and increased apoptosis following radiation.[4][5] The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug developers aiming to explore the full potential of this compound and the broader strategy of ATM inhibition in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Amyloid β Peptides | Tocris Bioscience [tocris.com]

- 4. This compound Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation | Anticancer Research [ar.iiarjournals.org]

- 5. This compound Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. This compound Enhances TLR3 and RLR Agonist Induced Antiviral Response | PLOS One [journals.plos.org]

- 8. This compound | 293762-45-5 | TLA76245 | Biosynth [biosynth.com]

- 9. This compound | C20H16N6 | CID 824226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. This compound Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation | Anticancer Research [ar.iiarjournals.org]

Ro 90-7501: A Technical Guide for Researchers

An In-depth Whitepaper on the Multifaceted Protein Phosphatase 5 Inhibitor

Introduction

Ro 90-7501 is a small molecule inhibitor initially identified for its ability to prevent the fibril assembly of amyloid β42 (Aβ42), a peptide critically implicated in Alzheimer's disease.[1][2][3] Subsequent research has revealed a broader and more complex pharmacological profile, establishing this compound as a valuable tool for investigating multiple cellular signaling pathways. Its most notable activities include the inhibition of Protein Phosphatase 5 (PP5), suppression of the DNA damage response (DDR) via Ataxia-Telangiectasia Mutated (ATM) kinase, and modulation of the innate immune response.[1][2][4] This technical guide provides a comprehensive overview of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing its mechanisms of action for researchers, scientists, and drug development professionals.

Biochemical Properties and Core Mechanisms of Action

This compound exerts its biological effects through several distinct, yet potentially interconnected, mechanisms:

-

Protein Phosphatase 5 (PP5) Inhibition: this compound inhibits the serine/threonine phosphatase PP5 through a novel, TPR-dependent mechanism.[1][2][5] Unlike competitive inhibitors that target the highly conserved catalytic domain of PPP family phosphatases, this compound's unique mechanism confers a higher degree of specificity, making it a valuable probe for studying PP5-specific functions.[1][5] The tetratricopeptide repeat (TPR) domain of PP5 is a regulatory region that mediates interactions with other proteins, such as Hsp90; inhibition via this domain suggests an allosteric or interaction-disrupting mechanism.[5]

-

Inhibition of ATM Phosphorylation and DNA Damage Response: A critical function of this compound is its ability to inhibit the phosphorylation of ATM kinase, a central regulator of the cellular response to DNA double-strand breaks (DSBs).[4][6][7] This inhibition is believed to occur through its effect on PP5, which is known to play a role in ATM activation.[6] By suppressing the autophosphorylation of ATM at Serine 1981, this compound prevents the activation of the entire downstream signaling cascade, including the phosphorylation of key substrates like H2AX, Chk1, and Chk2.[4][6] This disruption of the DNA damage response has been shown to have significant radiosensitizing effects on various cancer cell lines, including cervical and bladder cancer.[6][8]

-

Modulation of Innate Antiviral Pathways: this compound selectively enhances the antiviral response induced by agonists of Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs).[9][10] It promotes the expression of IFN-β, a key antiviral cytokine, while simultaneously inhibiting the pro-inflammatory NFκB pathway.[9] This effect is likely mediated through the selective activation of the p38 MAP kinase (MAPK) pathway.[9][10]

-

Inhibition of Amyloid and α-Synuclein Aggregation: Originally characterized as an inhibitor of Aβ42 fibril assembly, this compound has also been shown to be a potent inhibitor of α-synuclein-induced toxicity.[1][2] This suggests a broader anti-amyloidogenic activity that may be relevant for neurodegenerative diseases beyond Alzheimer's, such as Parkinson's disease.

-

Induction of Immunogenic Cell Death (ICD): In the context of colon cancer, this compound has been shown to induce immunogenic cell death.[11] This process involves the upregulation of calreticulin exposure on the cell surface and the release of damage-associated molecular patterns (DAMPs) like HMGB1 and ATP, which can stimulate an anti-tumor immune response.[11]

Quantitative Data Presentation

The following table summarizes the key quantitative metrics reported for this compound across its various biological activities.

| Target/Activity | Metric | Value | Cell Line/System | Reference(s) |

| Amyloid β42 (Aβ42)-induced cytotoxicity reduction | EC50 | 2 µM | In vitro | [1][2][3] |

| α-Synuclein-induced toxicity inhibition | IC50 | 78 nM | SH-SY5Y cells | |

| Human Cytomegalovirus (HCMV) Replication Inhibition | EC50 | 1.2 µM | AD169 Strain |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Clonogenic Survival Assay (Radiosensitization)

This assay is the gold standard for assessing the reproductive integrity of cells after exposure to ionizing radiation and a cytotoxic agent.[12][13]

-

Cell Plating: Plate cells (e.g., HeLa, ME-180) into 60 mm dishes at a density calculated to yield 50-100 colonies per dish for each treatment condition. Allow cells to attach for at least 4 hours.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO).[6]

-

Irradiation: After a 2-4 hour incubation with the compound, irradiate the cells with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).[6]

-

Incubation: Replace the treatment medium with fresh medium 24 hours after irradiation.[6]

-

Colony Formation: Incubate the plates for 10-14 days until visible colonies are formed.[6]

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet. Count colonies containing 50 or more cells.

-

Analysis: Calculate the surviving fraction for each dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Western Blotting for DNA Damage Response Proteins

This technique is used to quantify changes in protein phosphorylation, such as p-ATM, following treatment.

-

Cell Treatment and Lysis: Treat cells with this compound and/or irradiation. At specified time points (e.g., 0, 0.5, 2, 6 hours post-irradiation), harvest the cells.[6] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against target proteins (e.g., p-ATM (Ser1981), total ATM, p-H2AX, p-Chk1, β-actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed and treat cells with this compound and/or irradiation (e.g., 8 Gy).[6]

-

Harvesting: After 24 hours, harvest both adherent and floating cells.[6]

-

Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[6]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

IFN-β Promoter Reporter Assay

This assay measures the activation of the IFN-β promoter in response to stimuli.

-

Cell Line: Use a cell line stably transfected with a luciferase reporter gene under the control of the IFN-β promoter (e.g., 293TLR3/IFNβLuc).[9]

-

Treatment: Treat the cells with a TLR3 agonist like poly I:C (e.g., 2 µg/ml) in the presence or absence of various concentrations of this compound.[9]

-

Incubation: Incubate for a specified period (e.g., 16 hours).[9]

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer and a luciferase assay substrate.

-

Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as fold induction over the untreated control.

Mandatory Visualizations

Signaling Pathway Diagrams

Experimental Workflow and Logical Relationship Diagrams

References

- 1. This compound inhibits PP5 through a novel, TPR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. ATM Analysis Services - Creative Biolabs [creative-biolabs.com]

- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 9. This compound Enhances TLR3 and RLR Agonist Induced Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound enhances TLR3 and RLR agonist induced antiviral response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound suppresses colon cancer progression by inducing immunogenic cell death and promoting RIG-1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of clonogenic growth in vitro | Springer Nature Experiments [experiments.springernature.com]

- 13. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Profile of Ro 90-7501: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 90-7501, a bisbenzimidazole compound, was initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly with potential applications in Alzheimer's disease research.[1][2][3][4][5][6][7] Subsequent investigations have revealed a broader spectrum of biological activities, including significant radiosensitizing effects in cancer cells and, notably, a multifaceted antiviral profile.[4][6][8][9][10] This technical guide provides an in-depth analysis of the antiviral properties of this compound, focusing on its mechanisms of action, quantitative activity data, and the experimental protocols used for its characterization. The compound exhibits both direct and indirect antiviral activities, primarily through the inhibition of viral replication and the enhancement of the host's innate immune response. While some reports suggest a broad-spectrum activity against viruses such as Human Immunodeficiency Virus (HIV), influenza virus, and Herpes Simplex Virus 1 (HSV-1), detailed quantitative data and specific methodologies for these claims are not extensively available in the public domain.[1] This guide will therefore concentrate on the well-documented antiviral activities against Human Cytomegalovirus (HCMV), and its role in potentiating the antiviral state against Vesicular Stomatitis Virus (VSV) and Encephalomyocarditis Virus (EMCV).

Core Antiviral Activities

The antiviral activity of this compound can be categorized into two main mechanisms:

-

Direct Inhibition of Viral Replication: this compound has been shown to directly inhibit the replication of Human Cytomegalovirus (HCMV).[2][8][11] The proposed mechanism involves the compound's interaction with viral DNA, leading to a notable inhibition of viral capsid production.[2][8][11]

-

Enhancement of Innate Antiviral Immunity: this compound significantly enhances the antiviral response mediated by Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs).[3][12][13] It promotes the expression of interferon-beta (IFN-β), a key cytokine in the establishment of an antiviral state within host cells.[3][12][13] This activity has been demonstrated to be effective in inhibiting the replication of Vesicular Stomatitis Virus (VSV) and Encephalomyocarditis Virus (EMCV) in the presence of a TLR3 agonist.[12][14]

Quantitative Antiviral Data

The following tables summarize the available quantitative data for the antiviral activity of this compound.

Table 1: Anti-Human Cytomegalovirus (HCMV) Activity of this compound

| Virus Strain | Cell Line | Assay Type | Parameter | Value (µM) | Reference(s) |

| HCMV (AD169) | HFF | Virus Yield Reduction | EC50 | 1.2 | [8] |

| HCMV (Merlin) | HFF | Virus Yield Reduction | EC50 | 2.6 | [8] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Reference(s) |

| HFF | MTT | CC50 | > 10 | [8] |

| 293TLR3/IFNβLuc | MTT | CC50 | No cytotoxicity up to 250 | [12] |

Experimental Protocols

Anti-Human Cytomegalovirus (HCMV) Virus Yield Reduction Assay

This protocol is based on the methodology described in the study by Finardi et al.

-

Cell Culture: Human foreskin fibroblasts (HFFs) are seeded in appropriate culture vessels and grown to confluence.

-

Infection: HFF monolayers are infected with HCMV (e.g., strains AD169 or Merlin) at a specified multiplicity of infection (MOI).

-

Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are washed and overlaid with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 96 hours).

-

Virus Quantification: After the incubation period, the supernatant containing progeny virus is harvested. The viral titer is determined using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh HFF monolayers.

-

Data Analysis: The percentage of virus inhibition is calculated relative to the vehicle-treated control. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined by non-linear regression analysis.

Antiviral Assay for VSV and EMCV via Innate Immune Enhancement

This protocol is adapted from the study by Guo et al.[12]

-

Cell Culture: Human embryonic kidney 293 cells stably expressing TLR3 and hemagglutinin (293TLR3HA) are seeded in 24-well plates.[12]

-

Compound and Agonist Treatment: Cells are pre-treated with this compound at a specific concentration (e.g., 10 µM) in the presence or absence of a TLR3 agonist, polyinosinic:polycytidylic acid (poly I:C), at various concentrations for 12 hours.[12]

-

Viral Challenge: Following treatment, cells are infected with either Vesicular Stomatitis Virus (VSV) or Encephalomyocarditis Virus (EMCV) at a low MOI (e.g., 0.001).[12]

-

Incubation: The infected cells are incubated for a period sufficient for viral replication and progeny release (e.g., 16 hours).[12]

-

Virus Quantification: The culture media are harvested, and the virus yields are determined by a standard plaque assay on a suitable cell line (e.g., Vero cells).[12]

-

Data Analysis: The plaque forming units per milliliter (pfu/mL) are calculated, and the reduction in virus yield in the presence of this compound and poly I:C is compared to the controls.[12]

IFN-β Promoter Reporter Assay

This assay, as described by Guo et al., measures the ability of this compound to enhance IFN-β gene expression.[12]

-

Cell Line: 293TLR3 cells stably transfected with a luciferase reporter gene under the control of the human IFN-β promoter (293TLR3/IFNβLuc) are used.[12]

-

Treatment: Cells are seeded in 96-well plates and treated with this compound at various concentrations, a TLR3 agonist (poly I:C), or a combination of both for 16 hours.[12]

-

Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.[12]

-

Data Analysis: The luciferase activity is normalized to a control (e.g., mock-treated cells) and expressed as fold induction.[12]

Cytotoxicity Assays (MTT and WST-1)

These assays are used to determine the cytotoxic potential of this compound.

-

Cell Seeding: The desired cell lines (e.g., HFF, HeLa, ME-180) are seeded in 96-well plates.[8][12]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48 or 96 hours).[8][12]

-

MTT/WST-1 Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Water Soluble Tetrazolium Salt (WST-1) is added to each well and incubated to allow for the formation of formazan by metabolically active cells.[8][12]

-

Absorbance Measurement: The formazan product is solubilized (for MTT assay), and the absorbance is measured at the appropriate wavelength using a microplate reader.[8][12]

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.[8]

Signaling Pathways and Mechanisms of Action

Enhancement of TLR3/RLR-Mediated Antiviral Response

This compound potentiates the host's innate immune response to viral components, specifically double-stranded RNA (dsRNA), which is a common replication intermediate for many viruses. This is achieved through the enhancement of signaling pathways downstream of TLR3 and RLRs.[3][12][13]

Caption: this compound enhances TLR3/RLR signaling, promoting IFN-β expression.

Proposed Mechanism of Anti-HCMV Activity

The direct anti-HCMV activity of this compound is believed to stem from its interaction with viral DNA, which subsequently interferes with a late stage of the viral replication cycle.

Caption: this compound inhibits HCMV replication at the capsid assembly/DNA packaging stage.

Experimental Workflow Diagrams

Workflow for Determining Anti-HCMV EC50

Caption: Workflow for determining the EC50 of this compound against HCMV.

Conclusion

This compound presents a compelling profile as an antiviral agent with a dual mechanism of action. Its direct inhibition of HCMV replication, coupled with its ability to enhance the host's innate immune response, suggests potential for both therapeutic and prophylactic applications. The quantitative data for its anti-HCMV activity are in the low micromolar range, indicating potent activity. Further research is warranted to elucidate the precise molecular interactions underlying its anti-HCMV effects and to explore its efficacy against a broader range of viruses in vivo. The unsubstantiated claims of activity against HIV, influenza, and HSV-1 highlight the need for rigorous, publicly available studies to confirm and quantify these potential antiviral properties. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the antiviral potential of this compound.

References

- 1. This compound | 293762-45-5 | TLA76245 | Biosynth [biosynth.com]

- 2. Identification and characterization of bisbenzimide compounds that inhibit human cytomegalovirus replication. - SORA [openaccess.sgul.ac.uk]

- 3. This compound enhances TLR3 and RLR agonist induced antiviral response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Amyloid β42 Inhibitor | DC Chemicals [dcchemicals.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Aβ42 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Identification and characterization of bisbenzimide compounds that inhibit human cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. This compound Enhances TLR3 and RLR Agonist Induced Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.plos.org [journals.plos.org]

Ro 90-7501: A Multifaceted Investigator Compound in Alzheimer's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ro 90-7501, initially identified as an inhibitor of amyloid-β42 (Aβ42) fibril assembly, has emerged as a compound with a complex and multifaceted pharmacological profile. While its primary relevance to Alzheimer's disease (AD) lies in its ability to interfere with the pathological aggregation of Aβ peptides, subsequent research has unveiled its influence on fundamental cellular processes such as DNA damage response and innate immunity.[1][2][3][4] This guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound, offering a technical resource for scientists in the field of neurodegenerative disease and drug discovery.

Core Mechanism in Alzheimer's Disease: Inhibition of Amyloid-β Fibril Assembly

The central hypothesis in Alzheimer's disease pathology posits that the aggregation of amyloid-β peptides, particularly the Aβ42 fragment, into soluble oligomers and insoluble fibrils is a key neurotoxic event.[5] These aggregates contribute to synaptic dysfunction, neuronal death, and the formation of senile plaques, a hallmark of AD.[5][6]

This compound directly addresses this pathological cascade by inhibiting the formation of Aβ42 fibrils.[5] This action has been shown to reduce the cytotoxic effects induced by Aβ42 in vitro.[1][7][8][9][10] The primary quantitative measure of this activity is its half-maximal effective concentration (EC50) for mitigating Aβ42-induced toxicity.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data available for this compound, providing a clear comparison of its activities across different biological contexts.

Table 1: Activity in Alzheimer's Disease-Relevant Models

| Parameter | Value | Description |

|---|

| EC50 | 2 μM | Concentration for 50% maximal effect in reducing Aβ42-induced cytotoxicity.[1][7][8][9][10] |

Table 2: Other Characterized Biological Activities

| Target/Process | Effect | Quantitative Data (EC50) | Cell Lines / Model |

|---|---|---|---|

| Antiviral Response | Enhances TLR3/RLR agonist-induced IFN-β gene expression.[1][3][4] | Not specified for this compound alone; enhances the activity of agents like poly I:C.[4] | 293/IFNβLuc, 293TLR3HA, THP-1.[4] |

| Human Cytomegalovirus (HCMV) Replication | Inhibition of viral production. | 1.2 μM | AD169 HCMV strain.[11][12] |

| Radiosensitization | Enhances radiosensitivity of cancer cells.[1][2] | Not specified; used at a concentration of 10 μM in combination with irradiation.[2] | HeLa, ME-180 (cervical cancer).[2] |

Signaling Pathways and Molecular Interactions

The diverse biological effects of this compound stem from its interaction with multiple signaling pathways. Its initial characterization as an Aβ fibril inhibitor has expanded to include roles in DNA repair and immune modulation.

Inhibition of Aβ42 Fibrillogenesis

This compound interferes with the self-assembly process of Aβ42 monomers into mature fibrils.[1][5] This action is thought to occur by binding to intermediate structures in the aggregation pathway, thereby preventing their elongation and the formation of neurotoxic species.[5][13]

Caption: this compound inhibits the Aβ42 fibril assembly pathway.

Inhibition of the ATM DNA Damage Response Pathway

Beyond its effects on amyloid, this compound has been identified as an inhibitor of Protein Phosphatase 5 (PP5).[1][8][14][15] PP5 is known to be involved in the activation of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response.[2] By inhibiting PP5, this compound prevents the phosphorylation and activation of ATM and its downstream targets, such as H2AX, Chk1, and Chk2, following DNA damage.[1][2][16] This mechanism is responsible for its radiosensitizing effects in cancer cells and reveals a fundamental cellular pathway influenced by the compound.[2][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation | Anticancer Research [ar.iiarjournals.org]

- 3. This compound enhances TLR3 and RLR agonist induced antiviral response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Enhances TLR3 and RLR Agonist Induced Antiviral Response | PLOS One [journals.plos.org]

- 5. komabiotech.co.kr [komabiotech.co.kr]

- 6. resources.tocris.com [resources.tocris.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Amyloid β42 Inhibitor | DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Amyloids | DC Chemicals [dcchemicals.com]

- 11. Identification and characterization of bisbenzimide compounds that inhibit human cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. This compound | Aβ42 inhibitor | Probechem Biochemicals [probechem.com]

- 15. dual-function-of-protein-phosphatase-5-ppp5c-an-emerging-therapeutic-target-for-drug-discovery - Ask this paper | Bohrium [bohrium.com]

- 16. This compound Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 90-7501: A Technical Whitepaper on its Emergence as a Potent Radiosensitizer for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging role of Ro 90-7501 as a novel radiosensitizer in oncology. Initially investigated as an inhibitor of amyloid β42 fibril assembly for Alzheimer's disease, recent preclinical studies have repositioned this compound as a promising agent to enhance the efficacy of radiotherapy in various cancers, including cervical, breast, and bladder cancer.[1][2][3][4] This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The primary mechanism of this compound's radiosensitizing effect lies in its ability to inhibit the phosphorylation of Ataxia Telangiectasia Mutated (ATM), a critical protein kinase in the DNA damage response pathway.[1][2] By suppressing the ATM-mediated signaling cascade, this compound impairs the cancer cells' ability to repair radiation-induced DNA double-strand breaks, leading to increased apoptosis, cell cycle arrest, and ultimately, enhanced tumor cell death.[1][5] This guide aims to provide a thorough resource for researchers and drug development professionals interested in the therapeutic potential of this compound in combination with radiotherapy.

Core Mechanism of Action: Inhibition of the ATM Signaling Pathway

This compound functions as a radiosensitizer by targeting the DNA damage response (DDR) pathway, a crucial cellular mechanism for repairing DNA lesions. Radiotherapy induces DNA double-strand breaks (DSBs), which, if left unrepaired, are highly cytotoxic.[3] The cell activates a complex signaling network to detect and repair these breaks, with the ATM protein kinase playing a central role.

Upon DNA damage, ATM is activated and phosphorylates a range of downstream effector proteins, including Checkpoint Kinase 1 (Chk1), Checkpoint Kinase 2 (Chk2), and the histone variant H2AX.[1][2][5] This phosphorylation cascade orchestrates cell cycle arrest, allowing time for DNA repair, and activates the repair machinery itself.[1]

This compound has been shown to inhibit the phosphorylation of ATM.[1][2][6][7][8] This inhibitory action is believed to be mediated through the inhibition of protein phosphatase 5 (PP5), a phosphatase known to be involved in ATM activation.[1][5] By preventing ATM activation, this compound effectively disrupts the entire downstream signaling cascade. This leads to:

-

Suppressed DNA Repair: The phosphorylation of H2AX (to form γH2AX), a key marker of DNA DSBs, is diminished, indicating an impairment in the DNA repair process.[1][5]

-

Abrogated Cell Cycle Checkpoints: The phosphorylation of Chk1 and Chk2 is suppressed, leading to a failure of the G2/M cell cycle checkpoint and forcing the cells to enter mitosis with damaged DNA, a lethal event.[1][5]

-

Increased Apoptosis: The inability to repair DNA damage and the disruption of cell cycle control ultimately drive the cancer cells into apoptosis.[1][5]

The following diagram illustrates the proposed mechanism of action of this compound as a radiosensitizer.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. This compound Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. molnova.com [molnova.com]

Ro 90-7501: A Multifaceted Benzimidazole with Therapeutic Potential in Neurodegenerative Disease, Oncology, and Virology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 90-7501 is a bibenzimidazole compound that has emerged as a molecule of significant interest across multiple therapeutic areas. Initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, its activities extend to the modulation of critical cellular signaling pathways involved in DNA damage response and innate immunity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and multifaceted mechanisms of action of this compound. Detailed experimental protocols for key assays and visual representations of the signaling pathways it modulates are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2'-(4-aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine, is a small molecule with a distinct bibenzimidazole core structure. This structural motif is pivotal to its biological activities, including its ability to interact with various biological targets.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2'-(4-aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine | |

| Molecular Formula | C₂₀H₁₆N₆ | [1] |

| Molecular Weight | 340.39 g/mol | [1] |

| CAS Number | 293762-45-5 | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 289 - 291 °C | |

| Solubility | Soluble in DMSO (to 100 mM) and 1 eq. HCl (to 10 mM) | [1] |

| SMILES | Nc1ccc(cc1)c2nc3cc(N)ccc3[nH]2 | |

| InChI | InChI=1S/C20H16N6/c21-13-4-1-11(2-5-13)19-23-15-7-3-12(9-17(15)25-19)20-24-16-8-6-14(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26) |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological effects stemming from its interaction with multiple cellular targets. This pleiotropic activity makes it a promising candidate for repositioning in various disease contexts.

Inhibition of Amyloid β42 Fibril Assembly

A primary and well-documented activity of this compound is its ability to inhibit the aggregation of amyloid β42 (Aβ42) peptides, a key pathological hallmark of Alzheimer's disease. It effectively reduces Aβ42-induced cytotoxicity with an EC50 of 2 µM.[1][2][3]

Radiosensitization through Inhibition of ATM Phosphorylation

This compound has been shown to act as a potent radiosensitizer in cancer cells.[4][5] This effect is attributed to its ability to inhibit the phosphorylation of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR).[4][5] By suppressing ATM activation, this compound prevents the downstream phosphorylation of key DDR proteins such as H2AX, Chk1, and Chk2, leading to impaired DNA repair, cell cycle arrest, and increased apoptosis following irradiation.[4]

Modulation of Innate Immune Signaling

This compound demonstrates a unique modulatory effect on the innate immune system, specifically targeting the Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) signaling pathways.[6][7] It selectively enhances the production of type I interferon (IFN-β), a critical antiviral cytokine, while concurrently inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[6][8] This differential regulation is thought to be mediated through the activation of the p38 MAPK pathway.[6][7]

Inhibition of Protein Phosphatase 5 (PP5)

Further elucidating its mechanism in the DNA damage response, this compound has been identified as an inhibitor of Protein Phosphatase 5 (PP5) in a TPR-dependent manner.[2][9] PP5 is known to play a role in the activation of ATM, suggesting that the ATM-inhibitory effects of this compound may be, at least in part, mediated through its action on PP5.[4]

Table 2: Summary of Pharmacological Activities and Quantitative Data

| Activity | Target/Pathway | Quantitative Data | Reference(s) |

| Neuroprotection | Amyloid β42 Fibril Assembly | EC50 = 2 µM (for reduction of Aβ42-induced cytotoxicity) | [1][2] |

| Radiosensitization | ATM Phosphorylation | - | [4][5] |

| Antiviral/Immunomodulation | TLR3/RLR Signaling | Enhances IFN-β production, Inhibits NF-κB activation | [6][7] |

| Enzyme Inhibition | Protein Phosphatase 5 (PP5) | TPR-dependent inhibition | [2][9] |

Signaling Pathways and Experimental Workflows

The multifaceted nature of this compound's activity can be visualized through its impact on key signaling cascades and the workflows used to investigate these effects.

ATM-Mediated DNA Damage Response Pathway

Upon DNA double-strand breaks, ATM is activated and initiates a signaling cascade to orchestrate DNA repair, cell cycle arrest, and apoptosis. This compound disrupts this pathway by inhibiting ATM phosphorylation, potentially through its interaction with PP5.

TLR3/RLR-Mediated Antiviral Signaling Pathway

Viral double-stranded RNA (dsRNA) is recognized by TLR3 in endosomes and RLRs in the cytoplasm, triggering signaling cascades that lead to the production of type I interferons and inflammatory cytokines. This compound selectively enhances the IFN-β arm of this pathway while suppressing the NF-κB-mediated inflammatory response.

Experimental Workflow for Assessing Radiosensitizing Effects

A typical workflow to evaluate the radiosensitizing potential of this compound involves a combination of cell viability, DNA damage, and long-term survival assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of this compound.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

-

Cell Plating: Plate cells (e.g., HeLa, ME-180) into 60 mm diameter dishes at a density that will yield approximately 50-100 colonies per dish for each treatment condition.

-

Treatment: Allow cells to attach for 4 hours, then treat with 10 µM this compound or vehicle control.

-

Irradiation: After 4 hours of drug incubation, irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: Twenty-four hours post-irradiation, replace the medium with fresh, drug-free medium.

-

Colony Formation: Incubate the dishes for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count colonies containing more than 50 cells.

-

Data Analysis: Normalize the number of colonies to the plating efficiency of the non-irradiated control for each treatment group to determine the surviving fraction.

Western Blotting for DNA Damage Response Proteins

This technique is used to measure the levels of total and phosphorylated proteins in a signaling pathway.

-

Cell Treatment and Lysis: Treat cells with this compound and/or irradiation. At desired time points, harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ATM, ATM, γH2AX, p-Chk1, p-Chk2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antiviral Assay

This assay determines the ability of a compound to inhibit viral replication.

-

Cell Seeding: Seed 293TLR3HA cells in 24-well plates.

-

Treatment: After 24 hours, treat the cells with poly I:C in the presence or absence of 10 µM this compound for 12 hours.

-

Viral Infection: Infect the cells with Vesicular Stomatitis Virus (VSV) at a low multiplicity of infection (MOI) of 0.001.

-

Sample Collection: Harvest the culture media 16 hours post-infection.

-

Plaque Assay: Determine the viral titer in the collected media by performing a plaque assay on a suitable indicator cell line.

Conclusion

This compound is a versatile small molecule with a compelling profile of biological activities that span neurodegeneration, oncology, and immunology. Its ability to inhibit Aβ42 aggregation, sensitize cancer cells to radiation by targeting the ATM pathway, and differentially modulate innate immune responses highlights its potential as a lead compound for the development of novel therapeutics. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for the scientific community to further explore and harness the therapeutic promise of this compound.

References

- 1. This compound | Amyloid beta Peptide Inhibitors: R&D Systems [rndsystems.com]

- 2. This compound | Amyloid β42 Inhibitor | DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation | Anticancer Research [ar.iiarjournals.org]

- 5. This compound Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Enhances TLR3 and RLR Agonist Induced Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound enhances TLR3 and RLR agonist induced antiviral response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. snu.elsevierpure.com [snu.elsevierpure.com]

Ro 90-7501: A Technical Guide to its Discovery, Synthesis, and Multifaceted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 90-7501, chemically identified as 2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine, is a small molecule that has garnered significant scientific interest due to its diverse biological activities. Initially discovered as an inhibitor of amyloid β42 (Aβ42) fibril assembly, a key pathological hallmark of Alzheimer's disease, its therapeutic potential has since expanded into oncology and virology. Subsequent research has repositioned this compound as a potent radiosensitizer for cervical cancer and an enhancer of the innate antiviral response. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanisms of action of this compound, supported by detailed experimental methodologies and structured data presentation.

Discovery and Chemical Synthesis

Initial Discovery

This compound was first identified through a cell-based primary screening assay designed to discover compounds that could mitigate the cytotoxicity induced by amyloid β42 (Aβ42)[1]. This initial research focused on its potential as a therapeutic agent for Alzheimer's disease by targeting the aggregation of Aβ42 into neurotoxic fibrils[1]. Further studies confirmed its ability to retard the formation of mature Aβ42 fibrils, leading to an accumulation of polymeric sheets and fibrillar intermediates[1].

Chemical Synthesis

The synthesis of this compound, a bisbenzimidazole derivative, generally follows established multi-step organic synthesis protocols for this class of compounds[2][3]. The core structure is typically assembled through the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its equivalent under acidic conditions, often facilitated by a dehydrating agent like polyphosphoric acid[2].

A general synthetic approach is outlined below:

Experimental Protocol: General Synthesis of Bisbenzimidazoles

-

Reaction Setup: A mixture of an appropriately substituted o-phenylenediamine and a dicarboxylic acid (or its corresponding aldehyde or acid chloride) is prepared in a suitable solvent. Polyphosphoric acid is often used as both a solvent and a catalyst.

-

Condensation: The reaction mixture is heated, typically at elevated temperatures, for several hours to facilitate the double condensation and cyclization, forming the two benzimidazole rings.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized, often by pouring it into a large volume of water or a basic solution, which precipitates the crude product. The precipitate is then collected by filtration.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final bisbenzimidazole compound.

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of biological activities, stemming from its ability to interact with multiple cellular targets and pathways.

Inhibition of Amyloid β42 Fibril Assembly

This compound was found to reduce Aβ42-induced cytotoxicity with an EC50 of 2 μM[6][7][8][9][10][11][12]. It inhibits the formation of mature Aβ42 fibrils, a key process in the pathology of Alzheimer's disease[1].

Experimental Protocol: Aβ42 Fibril Assembly Inhibition Assay (Thioflavin T Assay)

-

Preparation of Aβ42: Monomeric Aβ42 is prepared by treating lyophilized peptide with a basic solution (e.g., NaOH) followed by neutralization and dilution in an appropriate buffer (e.g., PBS).

-

Assay Setup: Monomeric Aβ42 is incubated in the presence or absence of this compound at various molar ratios in a microplate. Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, is included in the reaction mixture.

-

Fluorescence Monitoring: The plate is incubated at 37°C, and ThT fluorescence is measured at regular intervals using a fluorescence plate reader. An increase in fluorescence indicates fibril formation.

-

Data Analysis: The fluorescence intensity over time is plotted to generate aggregation curves. The inhibitory effect of this compound is quantified by comparing the lag time, slope, and final fluorescence intensity of the aggregation curves in the presence of the compound to the control (Aβ42 alone).

Radiosensitization in Cervical Cancer

This compound has been identified as a novel radiosensitizer for cervical cancer cells[4][13][14]. It enhances the efficacy of radiation therapy by inhibiting the DNA damage response, leading to increased apoptosis and impaired cell cycle progression in irradiated cancer cells[4][7][13].

The primary mechanism for this radiosensitization is the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase phosphorylation[4][7][13][14]. ATM is a crucial protein in the DNA damage response pathway, and its inhibition prevents the repair of radiation-induced DNA double-strand breaks[13]. This inhibition is thought to occur through the inhibition of protein phosphatase 5 (PP5), which is involved in ATM activation[4][14].

Experimental Protocol: Clonogenic Survival Assay

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded into multi-well plates at a density that allows for the formation of individual colonies.

-

Treatment: After allowing the cells to attach, they are treated with this compound at various concentrations for a specified period.

-

Irradiation: The cells are then exposed to different doses of ionizing radiation.

-

Incubation: The plates are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction of cells for each treatment condition is calculated and plotted against the radiation dose to generate cell survival curves.

Experimental Protocol: Western Blot for ATM Phosphorylation

-

Sample Preparation: Cells are treated with this compound and/or radiation. Whole-cell lysates are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Blocking and Antibody Incubation: The membrane is blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated ATM (p-ATM) and a primary antibody for total ATM as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antiviral Activity

This compound enhances the antiviral response by selectively promoting the Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) ligand-induced expression of IFN-β[5][15][16]. This effect is mediated through the selective activation of the p38 mitogen-activated protein kinase (MAPK) pathway[15][16]. Importantly, this compound does not promote the activation of NF-κB, which is associated with pro-inflammatory cytokine production[7][15]. This selective enhancement of the antiviral arm of the innate immune response makes it a promising candidate for antiviral therapy. This compound has also been shown to have activity against human cytomegalovirus (HCMV)[17][18].

Experimental Protocol: Antiviral Plaque Assay

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Adsorption: The cells are infected with a serially diluted virus stock in the presence or absence of this compound and incubated for 1-2 hours to allow for virus adsorption.

-

Overlay: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for several days to allow for the formation of plaques (zones of cell death).

-

Staining and Counting: The cells are fixed and stained to visualize the plaques, which are then counted.

-

Titer Calculation: The virus titer (in plaque-forming units per milliliter) is calculated, and the reduction in titer in the presence of this compound indicates its antiviral activity.

Antiplasmid Activity

More recently, this compound was identified as a potent inhibitor of multidrug-resistance plasmid maintenance in bacteria[19]. It exhibits DNA intercalating activity and has shown the ability to evict plasmids from bacteria, thereby resensitizing them to antibiotics[19][20].

Quantitative Data Summary

| Biological Activity | Assay | Cell Line/System | Key Parameter | Value | Reference |

| Aβ42 Cytotoxicity Inhibition | Cell Viability Assay | - | EC50 | 2 µM | [6][7][8][9][10][11][12] |

| Anti-HCMV Activity | Plaque Assay | - | EC50 | 1.2 µM (Strain AD169) | [18] |

| Plaque Assay | - | EC50 | 2.6 µM (Strain Merlin) | [18] | |

| Antiplasmid Activity | - | E. coli with pScreening | - | Dose-dependent reduction in plasmid levels | [20] |

| Radiosensitization | Clonogenic Survival Assay | HeLa, ME-180 | - | Significant enhancement of radiosensitivity | [11] |

Visualizing the Mechanisms of Action

Signaling Pathways

The multifaceted nature of this compound's activity can be visualized through its interaction with key cellular signaling pathways.

Caption: TLR3 signaling pathway enhanced by this compound.

Caption: ATM signaling pathway inhibited by this compound.

Experimental Workflow

Caption: General experimental workflow for this compound.

Conclusion

This compound is a versatile small molecule with a rich and expanding biological profile. Its journey from an Alzheimer's disease drug candidate to a potential radiosensitizer and antiviral agent highlights the power of drug repositioning and the importance of understanding the fundamental mechanisms of action. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogues. The unique ability of this compound to modulate distinct and critical cellular pathways warrants continued investigation and development.

References

- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 293762-45-5 | >98% [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | Amyloid β42 Inhibitor | DC Chemicals [dcchemicals.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. portlandpress.com [portlandpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Targets and Pathways of Ro 90-7501

For Researchers, Scientists, and Drug Development Professionals

Abstract